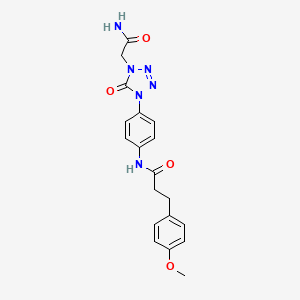

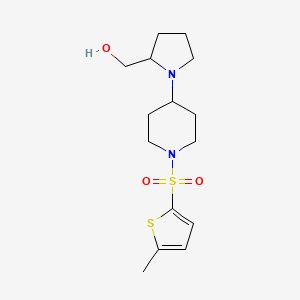

![molecular formula C28H21N3O5S2 B2502660 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477547-12-9](/img/structure/B2502660.png)

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as N-(thiazol-2-yl)benzamides of quinoxaline, involves the reaction of amines with appropriate precursors to form the desired scaffold, followed by various functionalization steps . The synthesis of the compound would likely involve the formation of the quinoline and thiazole moieties, followed by their subsequent coupling with a benzamide derivative. The synthesis would require careful selection of reagents and conditions to ensure the correct assembly of the complex structure.

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of a quinoline moiety, a thiazole ring, and a benzamide group. These structural features are known to interact with biological targets such as DNA topoisomerase II, which is a common target for anticancer drugs . The presence of the 2-oxochromen-3-yl group suggests additional potential for interaction with biological targets, possibly through intercalation or other non-covalent interactions.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, quinol derivatives can undergo hydrolysis and photolysis, leading to the formation of reactive intermediates . These reactions are significant as they can influence the biological activity and stability of the compound. The compound may also undergo similar reactions, which could be relevant for its mechanism of action or metabolism.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple aromatic systems and heteroatoms would suggest a high degree of conjugation, potentially leading to significant absorption in the UV-visible spectrum, which could be relevant for its detection and quantification . The solubility, stability, and reactivity of the compound would be key parameters to consider in the development of the compound as a drug, as they would affect its pharmacokinetics and pharmacodynamics.

Wissenschaftliche Forschungsanwendungen

Heteroaromatic Quinols as Antitumor Agents

Heteroaromatic quinols, closely related to the chemical structure of interest, have shown potent and selective antitumor activity against several cancer cell lines in vitro, including colon, renal, and breast carcinoma. These compounds exhibit profound cell cycle arrest and down-regulate critical genes involved in cancer progression. They have been investigated for their mechanism of action, which involves binding to thioredoxin, inhibiting its activity and impacting the thioredoxin/thioredoxin reductase signal transduction pathway, suggesting a novel approach to cancer therapy (Bradshaw et al., 2005).

Quinoline and Quinazolinone Derivatives as Antimicrobial Agents

Quinoline and quinazolinone derivatives have also been explored for their antimicrobial potential. Novel compounds synthesized from these frameworks have demonstrated significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity. These findings highlight their potential application in developing new antimicrobial agents (Mohamed et al., 2010).

Synthesis and Biological Evaluation of Novel Hybrids

The synthesis and biological evaluation of novel benzo[d]thiazolyl substituted-2-quinolone hybrids have shown promising anticancer and antimicrobial activities. These compounds, through in vitro and in silico studies, have demonstrated significant activity against various cancer cell lines and bacterial strains, indicating their potential as dual-function therapeutic agents (Bolakatti et al., 2020).

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O5S2/c32-26(30-28-29-23(17-37-28)22-16-20-7-2-4-10-25(20)36-27(22)33)19-11-13-21(14-12-19)38(34,35)31-15-5-8-18-6-1-3-9-24(18)31/h1-4,6-7,9-14,16-17H,5,8,15H2,(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXWFQKYZFCQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

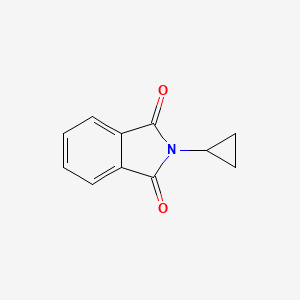

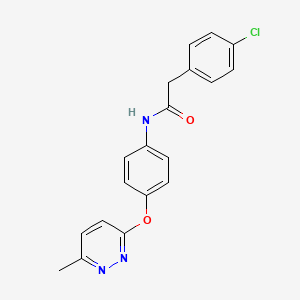

![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)

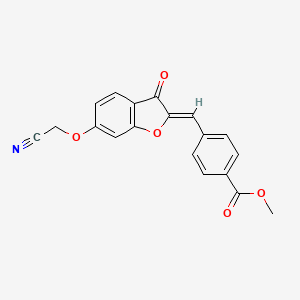

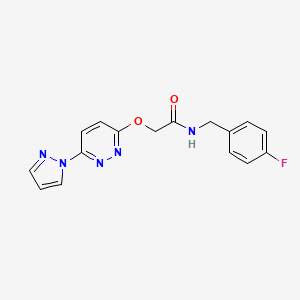

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)

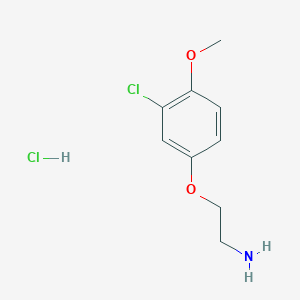

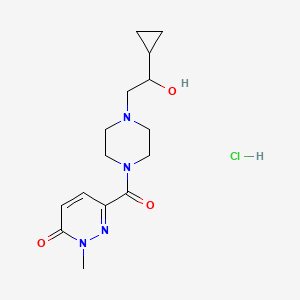

![5-(Naphthalen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2502584.png)

![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)

![ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2502599.png)